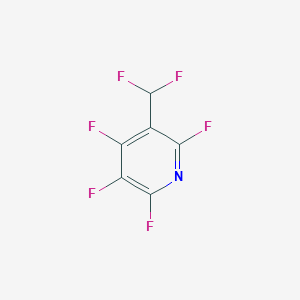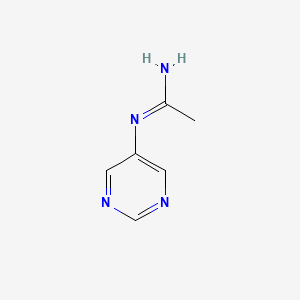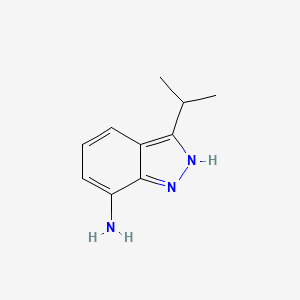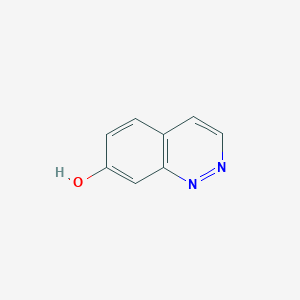
Cinnolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-7-ol is a heterocyclic compound belonging to the cinnoline family Cinnolines are bicyclic structures containing a benzene ring fused to a pyridazine ring this compound, specifically, has a hydroxyl group attached to the seventh position of the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cinnolin-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-aminobenzyl alcohol with hydrazine under acidic conditions. Another method includes the reaction of 2-aminobenzyl alcohol with nitrous acid, followed by cyclization to form the cinnoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: Cinnolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
- Oxidation of this compound can yield cinnolin-7-one.
- Reduction can produce dihydrothis compound.
- Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .
Aplicaciones Científicas De Investigación
Cinnolin-7-ol has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of cinnolin-7-ol and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. In the case of fluorescent probes, the compound’s fluorescence properties enable it to bind to specific cellular structures, allowing for imaging and analysis .
Comparación Con Compuestos Similares
Cinnoline: The parent compound without the hydroxyl group.
Cinnolin-4-ol: A similar compound with the hydroxyl group at the fourth position.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness: Cinnolin-7-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
cinnolin-7-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-3-4-9-10-8(6)5-7/h1-5,11H |
Clave InChI |
TVQZTIHYLLXSFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


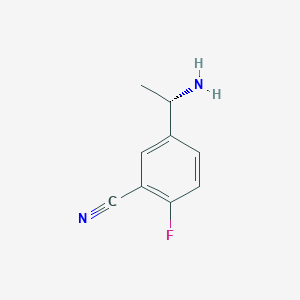
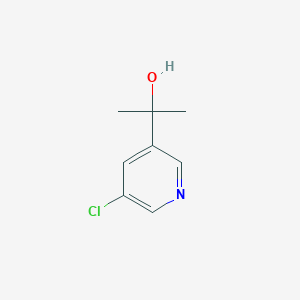
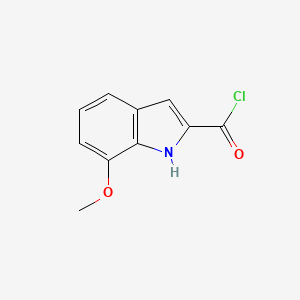
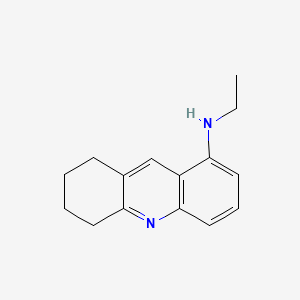
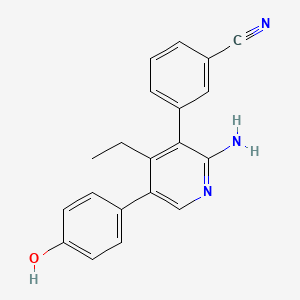

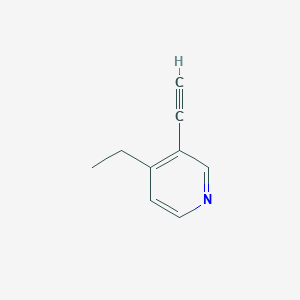
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
